methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate
Description
Methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate is a synthetic purine-derived heterocyclic compound featuring a fused imidazo[2,1-f]purine core. Its structure includes a 3-methylphenyl substituent at position 8 and a methyl ester group at position 2.
Properties
Molecular Formula |
C18H19N5O4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C18H19N5O4/c1-11-5-4-6-12(9-11)21-7-8-22-14-15(19-17(21)22)20(2)18(26)23(16(14)25)10-13(24)27-3/h4-6,9H,7-8,10H2,1-3H3 |
InChI Key |
NUQWMEQLEXJWCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[2,1-f]purin core, followed by the introduction of the methyl and phenyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and solvent systems to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reactions for large-scale synthesis, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl [1-methyl-8-(3-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural analogs include derivatives with variations in methyl group positions, phenyl substituents, and ester groups. Below is a comparative analysis based on molecular data and substituent effects:
Key Observations :
Positional Isomerism (Target vs. Analog 1) :
- The target compound’s 3-methylphenyl substituent (para-methyl) may confer distinct steric and electronic properties compared to Analog 1’s 2-methylphenyl (ortho-methyl) group. The para-methyl group likely enhances solubility due to reduced steric hindrance, whereas the ortho-methyl analog may exhibit lower metabolic stability due to increased vulnerability to cytochrome P450 oxidation .
Trimethylation (Analog 2) :
- Analog 2 (C₁₉H₁₉N₅O₄) contains three methyl groups at positions 1, 6, and 7, increasing lipophilicity (logP ~2.5 vs. ~2.0 for the target compound). This modification could enhance membrane permeability but reduce aqueous solubility, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
